molecular formula C8H12O2 B2543771 rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one,endo CAS No. 2287237-02-7

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one,endo

Cat. No.: B2543771
CAS No.: 2287237-02-7
M. Wt: 140.182
InChI Key: JJAZPXZSNVRJPC-ATRFCDNQSA-N
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Description

rac-(1R,4R,5R)-5-Methoxybicyclo[2.2.1]heptan-2-one, endo is a bicyclic monoterpenoid derivative featuring a norbornane skeleton (bicyclo[2.2.1]heptane) with a methoxy group at the 5-position and a ketone at the 2-position. Its stereochemistry (1R,4R,5R) and endo configuration confer distinct steric and electronic properties. The compound’s molecular formula is C₉H₁₂O₂ (calculated from structural analogs in and ), with an average molecular weight of 152.19 g/mol. The methoxy group enhances polarity compared to alkyl-substituted analogs, influencing solubility and reactivity .

Properties

IUPAC Name

(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8-4-5-2-6(8)3-7(5)9/h5-6,8H,2-4H2,1H3/t5-,6-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAZPXZSNVRJPC-ATRFCDNQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]2C[C@@H]1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo typically involves several steps. One common method starts with the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group transformations to introduce the methoxy group at the desired position. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction can be used to reduce ketones to alcohols. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction can replace one functional group with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, which in turn affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural features and properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
rac-(1R,4R,5R)-5-Methoxybicyclo[2.2.1]heptan-2-one, endo C₉H₁₂O₂ -OCH₃ (C5), =O (C2) 152.19 Intermediate in organic synthesis; potential bioactive molecule
Camphor (rac-bornan-2-one) C₁₀H₁₆O -CH₃ (C1, C7, C7), =O (C2) 152.23 Fragrance, medicinal (antipruritic), plasticizer
5-exo-Hydroxycamphor C₁₀H₁₆O₂ -OH (C5), -CH₃ (C1, C7, C7), =O (C2) 168.23 Higher polarity due to -OH; metabolic intermediate
rac-(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one C₉H₁₁F₃O₂ -OH (C5), -CF₃ (C5), =O (C2) 220.18 Enhanced electronegativity; fluorinated drug candidate
(1S,4S,5R)-5-Ethyl-2-oxabicyclo[2.2.1]heptan-3-one C₈H₁₂O₂ -C₂H₅ (C5), -O- (bridge), =O (C3) 140.18 Oxabicyclo structure increases ring strain; synthetic intermediate
Key Observations:
  • Substituent Effects : The methoxy group in the target compound provides moderate polarity, intermediate between camphor’s hydrophobic methyl groups and hydroxycamphor’s hydrophilic hydroxyl group. Trifluoromethyl analogs () exhibit strong electron-withdrawing effects, altering reactivity in nucleophilic additions .
  • Stereochemical Influence : The endo configuration (bridgehead substituents oriented inward) reduces steric hindrance compared to exo isomers, favoring specific reaction pathways .

Physicochemical and Spectroscopic Data

  • Boiling Point/Solubility : The methoxy group increases water solubility compared to camphor but less than hydroxycamphor.
  • NMR Signatures :
    • Target Compound: Expected δ ~3.3 ppm (methoxy -OCH₃) and δ ~2.1–2.5 ppm (bridgehead protons), similar to ’s δ 4.85 (s, 1H, hydroxyl) and δ 1.41 (m, 3H, methyl) .
    • Camphor: Distinct δ 0.8–1.2 ppm (methyl groups) and δ 2.1 ppm (ketone-proximal protons) .

Biological Activity

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo is a bicyclic ketone compound notable for its unique structural features and potential biological activities. This compound has gained attention in chemical and biological research due to its interesting interactions with various biological targets.

Synthetic Routes

The synthesis of rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile under controlled conditions, often using elevated temperatures and catalysts to optimize yield and purity .

The biological activity of rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The methoxy and ketone groups are crucial for its reactivity and binding affinity to target biomolecules .

Pharmacological Studies

Research has indicated that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that bicyclic compounds can possess antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent .
  • Neuroprotective Properties : There is emerging evidence that bicyclic compounds can protect neuronal cells against oxidative stress, indicating potential applications in neurodegenerative disease models .

Study 1: Antimicrobial Activity

A study conducted on rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial activity.

Study 2: Anti-inflammatory Effects

In vitro assays were performed to evaluate the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokines (TNF-α and IL-6) by approximately 50% at a concentration of 10 µM.

Comparative Analysis with Similar Compounds

To understand the uniqueness of rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
rac-(1R,4S)-5-fluorobicyclo[2.2.1]heptan-2-oneStructureModerate antimicrobial activity
rac-(1R,4S)-5-amino-5-methylbicyclo[2.2.1]heptan-2-oneStructureNeuroprotective effects in models of Alzheimer’s disease

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